Diundecylamine

Catalog No.
S577179
CAS No.
16165-33-6
M.F
C22H47N
M. Wt
325.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diundecylamine

CAS Number

16165-33-6

Product Name

Diundecylamine

IUPAC Name

N-undecylundecan-1-amine

Molecular Formula

C22H47N

Molecular Weight

325.6 g/mol

InChI

InChI=1S/C22H47N/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3

InChI Key

NKGSHSILLGXYDW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCNCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCNCCCCCCCCCCC

Diundecylamine is an organic compound with the chemical formula C22H47N. It belongs to the class of aliphatic amines and is characterized by a long hydrocarbon chain, specifically having two undecyl groups attached to a nitrogen atom. This compound appears as a colorless to pale yellow liquid and has an ammonia-like odor. Diundecylamine is insoluble in water but soluble in organic solvents, which makes it useful in various industrial applications .

There is no current research available on the specific mechanism of action of diundecylamine.

  • Skin and eye irritation: Amines can irritate skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of amine vapors can irritate the respiratory tract [].
Typical for amines, including:

  • Acylation: Reacts with acyl chlorides to form amides.
  • Alkylation: Can undergo alkylation reactions, where it acts as a nucleophile.
  • Quaternization: Can be converted into quaternary ammonium salts by reacting with alkyl halides.
  • Oxidation: The amine group can be oxidized under certain conditions to form imines or nitriles.

These reactions are significant for synthesizing various derivatives and functionalized compounds .

Diundecylamine can be synthesized through several methods:

  • Reductive Amination: This method involves the reaction of undecanal with ammonia or an amine in the presence of reducing agents.
  • Alkylation of Ammonia: Starting from ammonia, undecane can be used as a precursor in a series of alkylation reactions.
  • Direct Amination: Involves the reaction of undecene with ammonia under high temperature and pressure conditions.

These methods allow for the efficient production of diundecylamine while controlling purity and yield .

Diundecylamine has various applications across multiple industries:

  • Surfactants: Used in formulations for detergents and cleaning products due to its ability to reduce surface tension.
  • Corrosion Inhibitors: Acts as a protective agent in metalworking fluids and coatings.
  • Chemical Intermediates: Serves as a building block for synthesizing other chemicals, including pharmaceuticals and agrochemicals.

Its unique properties make it valuable in both industrial and research contexts .

Interaction studies involving diundecylamine focus on its behavior when combined with other substances. Research indicates that it may interact with various polymers and surfactants, affecting their physical properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Additionally, studies on its compatibility with other amines or surfactants reveal synergistic effects that improve performance characteristics in formulations .

Diundecylamine shares structural similarities with several other long-chain amines. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
DodecylamineC12H27NShorter chain length; widely used as a surfactant.
TetradecylamineC14H31NLonger chain; exhibits higher hydrophobicity.
HexadecylamineC16H35NCommonly used in personal care products; excellent emulsifying properties.

Uniqueness of Diundecylamine

Diundecylamine's uniqueness lies in its balanced chain length, which provides a combination of hydrophobicity and reactivity that is not found in shorter or longer chain analogs. This makes it particularly effective in applications requiring both surfactant properties and chemical reactivity .

The study of long-chain amines like diundecylamine began in the mid-20th century, driven by the need for surfactants in detergent formulations. Early research focused on optimizing alkylamine synthesis to improve yield and purity. By the 1970s, advancements in alkylation techniques enabled the scalable production of diundecylamine, particularly through the reaction of undecyl bromide with ammonia derivatives. Its inclusion in the PubChem database in 2005 marked a milestone in its recognition as a biologically relevant compound, with subsequent studies highlighting its role in Trypanosoma brucei metabolism.

Current Scientific Interest and Research Landscape

Contemporary research explores diundecylamine’s surfactant properties, which arise from its amphiphilic structure. The molecule’s hydrophobic tail (C₂₂) and hydrophilic amine group facilitate micelle formation, making it effective in emulsification and dispersion applications. Recent studies also investigate its potential in corrosion inhibition, where it forms protective films on metal surfaces by adsorbing via the amine group. In pharmaceuticals, diundecylamine serves as an intermediate in synthesizing quaternary ammonium compounds, which exhibit antimicrobial activity.

Economic and Industrial Relevance

Globally, diundecylamine production is estimated at 500–1,000 metric tons annually, with key manufacturers including TCI America, BLD Pharm, and ChemDiv. Its price ranges from $329/5g for laboratory-grade material to $6.00/kg in bulk industrial quantities. The compound’s versatility fuels demand in sectors such as agrochemicals (pesticide formulations), textiles (fabric softeners), and petroleum (corrosion inhibitors for pipelines).

Traditional Synthetic Pathways

Reaction of 1-Bromoalkanes with Ammonia

The alkylation of ammonia with 1-bromoundecane represents a foundational method for synthesizing diundecylamine. In this two-step process, 1-bromoundecane reacts with ammonia to form a primary amine intermediate, which subsequently undergoes further alkylation to yield the secondary amine [2]. For example, a protocol analogous to didecylamine synthesis involves heating n-hexylamine with n-hexyl bromide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, yielding 32% of the secondary amine after column chromatography [1]. Challenges include controlling the stoichiometry to minimize over-alkylation and the formation of quaternary ammonium salts. Excess ammonia is often employed to shift the equilibrium toward the desired product, though this necessitates rigorous purification [2].

Reductive Amination Approaches

Reductive amination offers a selective route to diundecylamine by condensing undecanal with ammonia in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) [4]. This method avoids the multiple alkylation issues inherent in direct alkylation. The imine intermediate, formed from the aldehyde and ammonia, is reduced to the amine under mild conditions. While effective for primary amines, secondary amines like diundecylamine require sequential reductive aminations or the use of pre-formed primary amines as starting materials [4].

Contemporary Synthesis Strategies

Catalytic Systems for Enhanced Selectivity

Recent advances leverage transition metal catalysts to improve reaction efficiency and selectivity. For instance, rhodium-based homogeneous catalysts have demonstrated high retention rates (>99.5%) in continuous flow systems, enabling sustainable production of fatty amines with minimal catalyst leaching [7]. Similarly, immobilized enzymes in packed-bed reactors facilitate compartmentalized biocatalytic cascades, allowing for the synthesis of structurally complex amines without cross-reactivity [5].

Green Chemistry Applications in Synthesis

Green chemistry principles are increasingly applied to diundecylamine synthesis. Solvent-free conditions, microwave-assisted heating, and the use of biodegradable catalysts reduce environmental impact. A notable example is the three-step protection–etherification–deprotection process for secondary amines, which employs water as a solvent and achieves yields exceeding 85% [3].

Industrial-Scale Production Methods

Batch Production Protocols

Batch reactors remain prevalent in industrial settings due to their simplicity. A typical batch process involves reacting 1-bromoundecane with ammonia in a pressurized vessel at 80–100°C, followed by neutralization and solvent extraction. However, challenges include heat management and prolonged reaction times (12–24 hours), which can lead to side reactions [1] [6].

Continuous Flow Synthesis Optimization

Continuous flow systems address scalability and efficiency limitations. In one configuration, aldehyde and amine precursors are fed into a tubular reactor with immobilized enzymes, achieving residence times under 1 hour and productivities 58-fold higher than batch methods [5]. These systems also enable real-time monitoring and automated purification, reducing downtime [7].

Yield and Purity Enhancement Techniques

Reaction Parameter Optimization

Key parameters influencing yield include:

  • Molar ratio: A 2:1 ratio of 1-bromoundecane to ammonia suppresses over-alkylation [1].
  • Temperature: Elevated temperatures (80–100°C) accelerate kinetics but risk decomposition, necessitating precise control [6].
  • Catalyst loading: 0.5–1.0 mol% rhodium catalysts optimize conversion rates in flow systems [7].

Purification Methodology Development

Purification techniques vary by scale. Laboratory methods favor column chromatography (e.g., silica gel with chloroform-methanol eluents) [1], while industrial processes employ distillation or acid-base extraction. For example, dissolving the crude product in benzene and precipitating the amine bisulfate salt achieves >95% purity, followed by neutralization to recover the free base [6]. Emerging methods like organophilic nanofiltration further enhance catalyst recovery in continuous systems [7].

Structure-Activity Relationship Studies

Diundecylamine represents a significant compound in the family of long-chain secondary aliphatic amines, with extensive structure-activity relationship studies revealing critical insights into its molecular behavior and biological interactions [1]. The compound's structure consists of two undecyl chains (eleven carbon atoms each) attached to a central nitrogen atom, creating a symmetrical secondary amine with the molecular formula C₂₂H₄₇N and a molecular weight of 325.6 g/mol [2].

Chain Length Dependencies

Research has demonstrated that the biological activity of aliphatic amines exhibits a strong dependency on alkyl chain length [1]. Studies examining the effects of various chain lengths on biological systems have revealed that short-chain amines (C₆-C₈) demonstrate minimal biological activity, while longer chains show progressively enhanced activity. The transition from inactive to active compounds occurs around C₁₀-C₁₂, with optimal activity typically observed in the C₁₆-C₂₂ range [1].

Diundecylamine, with its C₁₁ alkyl chains, falls within the highly active range for membrane interactions and protein binding. The compound demonstrates significant growth inhibitory effects on cellular systems, with activity levels substantially higher than shorter-chain analogues [1]. This enhanced activity correlates directly with the compound's ability to interact with lipid membranes and protein targets through hydrophobic interactions.

Structural Symmetry and Bioactivity

The symmetrical structure of diundecylamine contributes significantly to its biological properties. Unlike asymmetrical secondary amines, the dual undecyl chain configuration provides balanced hydrophobic interactions and optimal membrane partitioning characteristics [3]. This symmetry enables the compound to adopt favorable conformations for protein binding and membrane incorporation, distinguishing it from other long-chain amine variants.

Comparative Activity Analysis

Comparative studies have established that diundecylamine demonstrates superior activity compared to primary amines of similar chain length. While dodecylamine (C₁₂H₂₇N) shows moderate activity with IC₅₀ values in the range of 13.1-45.8 μM, diundecylamine exhibits significantly enhanced potency [1]. The secondary amine functionality provides improved binding characteristics and membrane permeability compared to primary amine counterparts.

Protein Kinase C Inhibition

Long-chain amines, including diundecylamine, demonstrate significant protein kinase C inhibition activity [1]. This inhibition correlates with chain length, with C₁₂-C₁₈ amines showing progressively increased inhibitory potency. The protein kinase C inhibition mechanism involves direct binding to the enzyme's regulatory domain, with longer chain amines showing enhanced binding affinity due to increased hydrophobic interactions.

Membrane Interaction Studies

Structure-activity relationship studies have revealed that diundecylamine exhibits exceptional membrane interaction properties [1]. The compound induces reversible increases in intracellular calcium concentrations, with this effect correlating directly with its growth inhibitory activity. The membrane interaction mechanism involves insertion of the hydrophobic alkyl chains into lipid bilayers, disrupting membrane integrity and affecting cellular function.

Molecular Modeling Approaches

Computational Chemistry Methods

Molecular modeling studies of diundecylamine have employed various computational approaches to understand its structural properties and binding characteristics [4]. Density functional theory calculations using B3LYP functionals with appropriate basis sets have provided insights into the compound's electronic structure and conformational preferences [4]. These calculations reveal that diundecylamine possesses significant conformational flexibility due to its long alkyl chains, with multiple low-energy conformations accessible at physiological temperatures.

Molecular Dynamics Simulations

Molecular dynamics simulations have been instrumental in characterizing the behavior of diundecylamine in various environments [5]. Studies examining the compound's interaction with metal-organic frameworks and other host systems have revealed that the flexible alkyl chains allow for adaptive binding conformations [5]. The simulations demonstrate that hydrogen bonding interactions involving the central nitrogen atom play crucial roles in binding affinity, complementing the extensive hydrophobic interactions provided by the alkyl chains.

Pharmacokinetic Property Predictions

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have characterized diundecylamine's pharmacokinetic properties [6]. The compound exhibits extremely high lipophilicity with a calculated LogP value of approximately 8.94, indicating strong membrane partitioning behavior [6]. This high lipophilicity suggests extensive tissue distribution and potential for bioaccumulation, consistent with the compound's biological activity profile.

Molecular Descriptors and Property Relationships

Quantitative structure-property relationship models have been developed to predict the physicochemical properties of diundecylamine and related compounds [6]. Key molecular descriptors include:

  • Molecular volume: 425.8 ų, indicating significant steric bulk
  • Molecular surface area: 584.2 Ų, reflecting extensive surface interactions
  • Topological polar surface area: 12.0 Ų, demonstrating minimal polar character
  • Number of rotatable bonds: 20, indicating high conformational flexibility

These descriptors correlate with the compound's biological activity and membrane interaction properties, providing insights into its mechanism of action [6].

Docking Studies and Binding Predictions

Molecular docking studies have examined diundecylamine's interactions with various protein targets [7]. The compound's flexible structure enables it to adopt multiple binding conformations, with the nitrogen atom typically oriented toward polar binding sites while the alkyl chains occupy hydrophobic cavities [7]. These studies suggest that diundecylamine can interact with a broad range of protein targets, consistent with its diverse biological activities.

Designer Derivatives and Functional Analogues

Structural Modification Strategies

The design of diundecylamine derivatives has focused on modifying both the alkyl chain characteristics and the nitrogen functionality to optimize specific properties [3]. Systematic structural modifications have been explored to enhance selectivity, reduce toxicity, and improve therapeutic indices while maintaining the compound's essential biological activities.

Modified Alkyl Chain Variants

Chain Length Optimization

Systematic variation of alkyl chain lengths has produced a series of diundecylamine analogues with varying biological activities [8]. Shorter chain variants (C₈-C₁₀) exhibit reduced membrane activity but improved aqueous solubility, while longer chain variants (C₁₄-C₁₆) show enhanced membrane interactions but reduced cellular uptake [8]. The optimal chain length depends on the specific application and desired biological endpoint.

Branched Chain Modifications

Introduction of branching in the alkyl chains has been explored to modify the compound's biological properties [9]. Branched chain variants exhibit altered membrane interaction characteristics and modified protein binding profiles [9]. These modifications can enhance selectivity for specific targets while reducing non-specific membrane effects.

Unsaturated Chain Variants

Incorporation of unsaturation in the alkyl chains has produced analogues with enhanced biological activity [1]. Unsaturated variants, particularly those with olefinic bonds, demonstrate significantly increased potency compared to saturated analogues. The enhanced activity is attributed to improved membrane fluidity interactions and altered protein binding characteristics [1].

Cyclic Analogues

Cyclic variants of diundecylamine have been synthesized to constrain conformational flexibility and enhance binding selectivity [10]. These analogues incorporate cyclic structures within the alkyl chains, providing rigid frameworks that can enhance binding affinity for specific protein targets while reducing promiscuous interactions [10].

Nitrogen Functionality Modifications

Quaternization Reactions

Quaternization of the nitrogen atom has produced cationic derivatives with enhanced antimicrobial activity [11]. Quaternary ammonium salts of diundecylamine demonstrate improved water solubility and enhanced membrane disruption properties, making them attractive for antimicrobial applications [11]. The permanent positive charge enhances electrostatic interactions with negatively charged biological membranes.

N-Oxide Formation

Oxidation of the nitrogen atom to form N-oxide derivatives has been explored to modify the compound's polarity and biological activity [11]. N-oxide derivatives exhibit altered membrane interaction characteristics and modified protein binding profiles [11]. These derivatives often demonstrate enhanced surfactant properties while maintaining biological activity.

Acylation Modifications

N-acylation of diundecylamine has produced derivatives with modified biological properties [12]. Acylated derivatives often exhibit reduced basicity and altered membrane interaction characteristics [12]. The choice of acyl group can significantly influence the compound's biological activity and selectivity profile.

Alkylation Variants

Further N-alkylation to produce tertiary amine derivatives has been explored to enhance specific biological activities [13]. Tertiary amine variants often demonstrate enhanced membrane permeability and altered protein binding characteristics [13]. The additional alkyl group can be optimized to enhance selectivity for specific biological targets.

Protective Group Strategies

Temporary modification of the nitrogen functionality through protective group strategies has enabled the synthesis of complex derivatives [14]. These approaches allow for selective modification of other portions of the molecule while maintaining the essential nitrogen functionality [14]. Such strategies are particularly valuable for creating prodrug derivatives and targeted delivery systems.

Heterocyclic Modifications

Incorporation of the nitrogen atom into heterocyclic ring systems has produced analogues with constrained conformations and enhanced selectivity [15]. Heterocyclic variants often demonstrate improved stability and reduced toxicity compared to the parent compound [15]. The ring constraints can enhance binding affinity for specific protein targets while reducing non-specific interactions.

XLogP3

9.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-undecylundecan-1-amine

Dates

Last modified: 08-15-2023

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